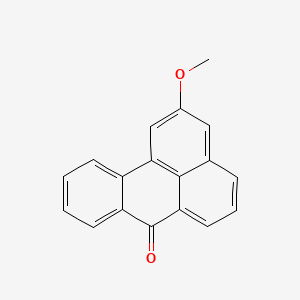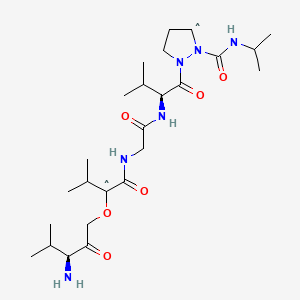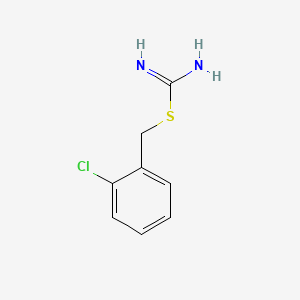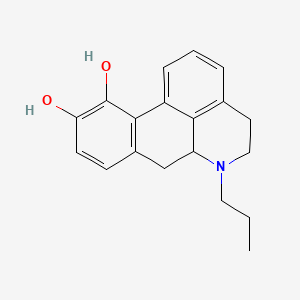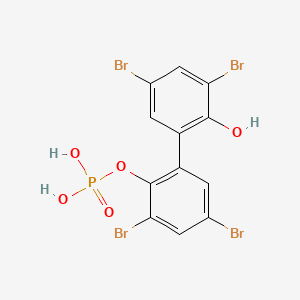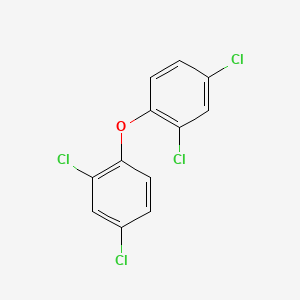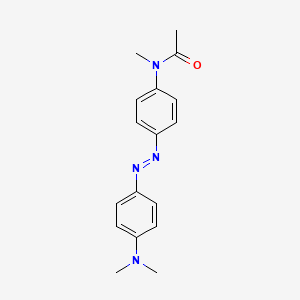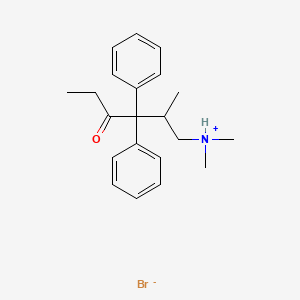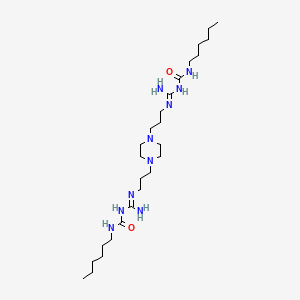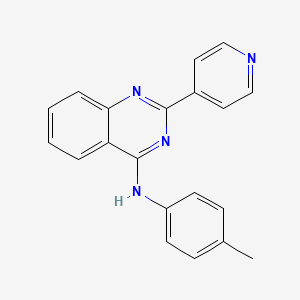
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by pyridin-4-yl and (4-methylphenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, a member of pyridines, a member of toluenes and a substituted aniline.
Applications De Recherche Scientifique
Biogenic Amine Transporters Modulation
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine has been identified as an allosteric modulator of dopamine transporters, exhibiting potential in modulating biogenic amine transporters. This compound partially inhibits dopamine binding and uptake in rat brain synaptosomes, suggesting its role in neurotransmitter regulation (Pariser et al., 2008).
Optimization for Atrial Fibrillation Treatment
Research has focused on optimizing N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives for the treatment of atrial fibrillation. A study identified a compound showing significant effects in rabbit and canine pharmacodynamic models, suggesting its potential as a clinical candidate for atrial fibrillation treatment (Gunaga et al., 2017).
Optoelectronic Material Development
Quinazoline derivatives, including N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine, are being explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is significant for creating novel materials used in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Inhibitors of Inducible Nitric Oxide Synthase
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase, demonstrating efficacy in animal models of inflammatory diseases (Tinker et al., 2003).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Targeting
Studies involving N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives have shown their high affinity for VEGFR-2, which is crucial in tumor angiogenesis. These derivatives are being evaluated as potential in vivo tracers for VEGFR-2 expression in solid tumors using positron emission tomography (PET) (Samén et al., 2009).
Antimalarial Drug Development
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine has been part of the research in synthesizing and evaluating quinazoline derivatives for their antimalarial activity. These studies aim to develop new antimalarial drugs based on the quinazoline scaffold (Mizukawa et al., 2021).
Propriétés
Nom du produit |
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine |
|---|---|
Formule moléculaire |
C20H16N4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-6-8-16(9-7-14)22-20-17-4-2-3-5-18(17)23-19(24-20)15-10-12-21-13-11-15/h2-13H,1H3,(H,22,23,24) |
Clé InChI |
SMWKEUKJWUQZTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Solubilité |
0.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



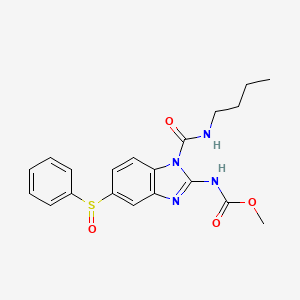
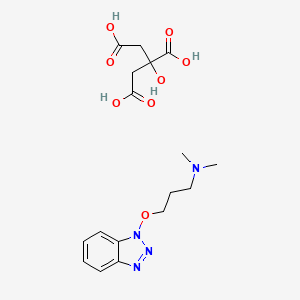
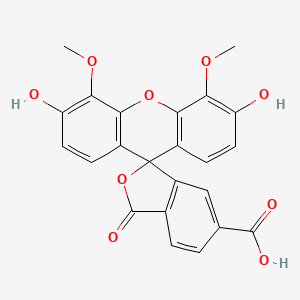

![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
